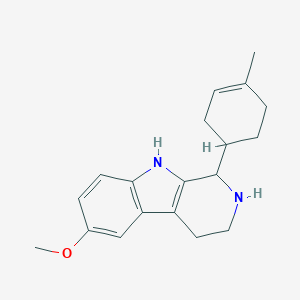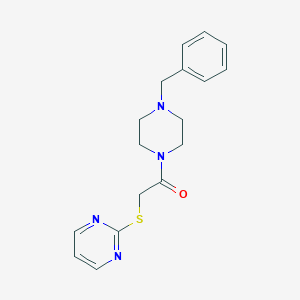![molecular formula C18H18N4OS2 B282745 4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B282745.png)
4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(2,4-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(2,4-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known for its unique chemical structure, which makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(2,4-dimethylphenyl)benzamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins that play a key role in the development and progression of various diseases.
Biochemical and Physiological Effects:
4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(2,4-dimethylphenyl)benzamide has been shown to have several biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(2,4-dimethylphenyl)benzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the major limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(2,4-dimethylphenyl)benzamide. One potential direction is to further explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to explore the potential use of this compound in cancer therapy and its potential synergistic effects with other anti-cancer agents.
Métodos De Síntesis
The synthesis of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(2,4-dimethylphenyl)benzamide involves the reaction of 2,4-dimethylbenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base. The resulting product is then purified using chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(2,4-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H18N4OS2 |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C18H18N4OS2/c1-11-3-8-15(12(2)9-11)20-16(23)14-6-4-13(5-7-14)10-24-18-22-21-17(19)25-18/h3-9H,10H2,1-2H3,(H2,19,21)(H,20,23) |
Clave InChI |
OLJLXDXNWUVIAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)N)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)
![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282675.png)
![Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282676.png)
![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282677.png)
![Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282678.png)
![Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282680.png)
![Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282681.png)
![Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B282683.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282685.png)
![5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B282686.png)
